![molecular formula C2H3NaO2 B579941 Sodium;acetate CAS No. 66012-98-4](/img/structure/B579941.png)
Sodium;acetate
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Overview
Description
Sodium acetate, also known as sodium ethanoate, is a sodium salt of acetic acid . It is a colorless and odorless solid with high solubility in water . It is deliquescent in nature, with its trihydrate form being the most common . Sodium acetate is widely used as a carbon source in organic reactions .
Synthesis Analysis
Sodium acetate is prepared by reacting sodium hydroxide or sodium carbonate with acetic acid in an aqueous solution . The solution is then evaporated to obtain hydrated crystals of sodium acetate .
Molecular Structure Analysis
Sodium acetate is represented by the chemical formula CH3COONa . It is the sodium salt of acetic acid .
Chemical Reactions Analysis
Sodium acetate can dissociate into its component ions in water . The sodium ion does not undergo any reaction with water, but acetate does to produce acetic acid .
Physical And Chemical Properties Analysis
Sodium acetate appears as a white crystalline powder or colorless crystals that have a faint vinegar-like odor . It is highly soluble in water, allowing it to be used in aqueous solutions for various applications . The compound has a melting point of approximately 324 degrees Celsius .
Scientific Research Applications
Buffer Solutions
Sodium acetate, in combination with acetic acid, acts as a buffer to maintain relatively constant pH . This property is useful in various fields including biochemical research reactions, the petroleum industry, and the cosmetic industry .
Medical Applications
In the medical field, sodium acetate solutions are used to treat patients with high blood acid levels and/or low sodium levels .
Chemical Reactions
Sodium acetate plays a crucial role in several chemical reactions. For instance, it’s used in the Erlenmeyer-Plochl condensation reaction of aromatic aldehydes and hippuric acid, and the Perkin reaction between aromatic aldehydes and acid anhydrides . It’s also used in the synthesis of polybrominated imidazoles .
Heat Packs
Sodium acetate is a key ingredient in some chemical hot packs . The heat released by the crystallization of a refrigerated sodium acetate solution doesn’t present a burn hazard, making it safe for this application .
Food Additive
Sodium acetate is used as a food additive to enhance flavor . It’s considered safe and non-toxic, making it suitable for use in the food industry .
Mechanism of Action
Target of Action
Sodium acetate, chemically designated as CH3COONa, is a compound used for electrolyte replenishment and total parenteral nutrition (TPN) therapy . It is mainly indicated to correct sodium levels in hyponatremic patients . Sodium acetate buffers are used for purification and precipitation of nucleic acids, as well as for protein crystallization and staining gels used in protein electrophoresis .
Mode of Action
Sodium acetate is a salt that dissociates into sodium ions and acetate ions in solution . For as long as acetic acid and acetate ions are present in significant amounts in a solution, this can resist dramatic pH changes . Sodium acetate interacts with various drugs , and high doses of Sodium Acetate (NaA) increased intracellular acetate concentration in macrophages, while a low dose had the opposite effect .
Biochemical Pathways
Sodium acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . Acetate supplementation induces physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Pharmacokinetics
The pharmacokinetics of sodium acetate involves several methods, each differing in complexity and yield. The most commonly utilized approach is the reaction between acetic acid and sodium hydroxide or sodium carbonate . Sodium acetate is predominantly used as a food additive. It acts as a flavoring agent, enhancing the taste profiles of various products, including snacks, condiments, and sauces .
Result of Action
The molecular and cellular effects of sodium acetate’s action are wide-ranging. It has been implicated in providing health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut. These health benefits range widely from improved cardiac function to enhanced red blood cell generation and memory formation . Sodium acetate significantly increased total intracellular cholesterol (TC), triglycerides (TG), and lipid synthesis gene expression levels in macrophages and hepatocytes at either high or low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium acetate. Sodium acetate is ubiquitous in natural water and acts as a key nutrient, supplying energy to heterotrophic algae under aerobic conditions . Sodium acetate along with an alkyl halide like bromoethane can be used to form an ester . It is hygroscopic in nature and easily soluble in water . It is usually odorless but when heated to decomposition, it smells like vinegar or acetic acid .
Safety and Hazards
properties
IUPAC Name |
sodium;acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-MZCPDTSISA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])[18O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746480 |
Source
|
Record name | Sodium (~18~O_2_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66012-98-4 |
Source
|
Record name | Sodium (~18~O_2_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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